Methyl maleurate

Description

Contextualization within Maleic Acid Ester Chemistry

Maleic acid is a dicarboxylic acid, meaning it has two carboxylic acid (-COOH) groups. wikipedia.org Esters of maleic acid, known as maleates, are formed when one or both of these groups react with an alcohol. wikipedia.orgknowde.com Methyl maleurate is classified as a monoester because only one of the carboxylic acid groups has been esterified with methanol (B129727), while the other remains a free carboxylic acid. chemicalbook.comontosight.ai This distinguishes it from diesters like dimethyl maleate (B1232345), where both carboxylic acid groups are esterified. wikipedia.org The presence of both functional groups—the ester and the carboxylic acid—on the same molecule allows for sequential or selective reactions, a feature highly utilized in organic synthesis.

The synthesis of this compound is typically achieved through the alcoholysis of maleic anhydride (B1165640) with methanol. chemicalbook.comontosight.ai This reaction is often the first step in the industrial production of the diester, dimethyl maleate. wikipedia.orgpatsnap.com

Historical Perspectives on Maleurate Chemistry

The history of maleurate chemistry is intrinsically linked to the discovery of its parent compounds. In 1785, Carl Wilhelm Scheele first isolated malic acid from apple juice. bionity.comatamanchemicals.comwikipedia.org Shortly after, in 1787, Antoine Lavoisier named it acide malique. bionity.comatamanchemicals.com Maleic acid itself is derived from the dehydration of malic acid and was named to reflect this relationship. wikipedia.org

The industrial production of maleic acid is based on the hydrolysis of maleic anhydride, which is produced from the oxidation of benzene (B151609) or butane. wikipedia.org The study of maleic acid esters, or maleurates, followed as chemists began to explore the reactivity of maleic acid and its anhydride. The esterification process, a fundamental reaction in organic chemistry, was applied to maleic anhydride using various alcohols, leading to the synthesis of a wide range of mono- and di-esters, including this compound. chemicalbook.com These esters became important intermediates for producing everything from pharmaceuticals to polymers. ontosight.aichemicalbook.com

Significance of this compound as a Research Compound

This compound serves as a versatile building block in organic synthesis. Its utility stems from the two distinct functional groups it possesses. The carbon-carbon double bond, characteristic of maleic acid derivatives, can participate in various addition reactions. celanese.com For instance, maleate esters are known to act as dienophiles in Diels-Alder reactions, a powerful method for forming six-membered rings. celanese.com

Researchers have utilized methyl hydrogen maleate in novel three-component coupling reactions. For example, it can react with a carbodiimide (B86325) and an alcohol or amine to produce derivatives of N-carbamoylaspartic acid in a process that involves an intramolecular Michael addition. rsc.org Furthermore, studies have explored the synthesis of other significant compounds starting from this compound. For instance, it can be isomerized to monomethyl fumarate (B1241708), a related compound with different stereochemistry and applications. google.com The bromination of this compound followed by alkaline treatment has been shown to lead to the formation of orotic acid, a precursor in the biosynthesis of pyrimidines. researchgate.net

Interdisciplinary Relevance in Chemical Sciences

The applications of this compound and its derivatives extend across multiple branches of chemistry.

Organic Synthesis: It is a key intermediate in the synthesis of more complex molecules. It is used in the production of pharmaceuticals, pigments, and agricultural products. ontosight.aiwikipedia.org Its reactions are fundamental to creating heterocyclic compounds and other valuable intermediates. chemicalbook.comrsc.org

Polymer Chemistry: As an unsaturated monomer, this compound can be copolymerized with other monomers like vinyl acetate (B1210297) or styrene. chemicalbook.comchemicalbook.com This incorporation can improve the properties of the resulting polymers, such as enhancing the hardness and toughness of polymer films. wikipedia.org It is also used in the production of unsaturated polyester (B1180765) resins, adhesives, and coatings. ontosight.aichemicalbook.com

Medicinal Chemistry: Derivatives of maleic acid are used to form salts with active pharmaceutical ingredients to enhance their stability. wikipedia.org Research from the 1960s identified esters of maleuric acid (a derivative of maleic acid) as having cytotoxic effects on tumor cells, indicating early interest in these structures for potential therapeutic applications. aacrjournals.org

Materials Science: Maleic acid derivatives are used as adhesion promoters for substrates like nylon and zinc-coated steel in certain adhesives. wikipedia.org The ability of maleate esters to form polyester resins is crucial for manufacturing high-performance coatings and composite materials. chemicalbook.com

Chemical Data for this compound

Below is a table summarizing key properties of this compound (also known as Methyl Hydrogen Maleate).

| Property | Value |

| Synonyms | Methyl hydrogen maleate, Monomethyl maleate, Maleic acid monomethyl ester |

| CAS Number | 3052-50-4 |

| Molecular Formula | C₅H₆O₄ |

| Molar Mass | 130.1 g/mol |

| Appearance | Colorless Oil/Liquid |

| Boiling Point | ~250.0 °C (Predicted) |

| Melting Point | ~93 °C (decomposed) |

| IUPAC Name | (2Z)-4-methoxy-4-oxobut-2-enoic acid |

Data sourced from multiple chemical databases. chemicalbook.com

Structure

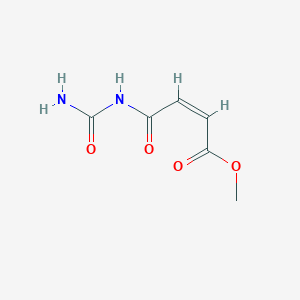

2D Structure

3D Structure

Properties

IUPAC Name |

methyl (Z)-4-(carbamoylamino)-4-oxobut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(7)11/h2-3H,1H3,(H3,7,8,9,11)/b3-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSQHQLPYWULAMJ-IHWYPQMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C\C(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019003 | |

| Record name | Methyl maleurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105-63-5 | |

| Record name | Methyl (2Z)-4-[(aminocarbonyl)amino]-4-oxo-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl maleurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl maleurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl maleurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41787 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl maleurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23993 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl maleurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-carbamoylmaleamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.016 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL MALEURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FA66ND35G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Research in Polymer Science and Materials Applications of Methyl Maleurate

Methyl Maleurate as a Monomer in Polymer Systems

This compound's unique chemical structure, featuring both an ester group and a urea-like linkage, along with a reactive double bond, makes it a valuable monomer for modifying and enhancing the properties of various polymer systems. Its incorporation can impart specific functionalities, influencing the final characteristics of copolymers, particularly in emulsion systems.

Copolymerization with Vinyl-Type Monomers

Research on methyl acrylate (B77674) (MA) copolymerized with various vinyl esters shows that the reactivity ratio for the acrylate (r₁) is significantly higher than for the vinyl ester (r₂), indicating that the growing polymer chain terminating in either radical type preferentially adds the acrylate monomer. tue.nl182.160.97 For instance, a comprehensive analysis of several methyl acrylate-vinyl ester systems determined average reactivity ratios of r_MA_ = 6.1 and r_VEst_ = 0.0087. tue.nl This large difference implies that in a copolymerization with a vinyl-type monomer, this compound would likely incorporate into the polymer chain at a different rate than the comonomer, leading to a non-random distribution of monomer units along the chain unless specific polymerization techniques, such as semi-continuous processes, are employed to control the monomer feed. ethernet.edu.et The tendency in such systems is for the more reactive monomer to be consumed more rapidly, potentially leading to compositional drift as the polymerization progresses. tue.nl182.160.97

Table 1: Monomer Reactivity Ratios for Related Acrylate/Vinyl Copolymer Systems This data is for analogous systems to illustrate typical reactivity differences.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Reference |

|---|---|---|---|---|

| Methyl Acrylate | Vinyl Acetate (B1210297) | 6.9 ± 1.4 | 0.013 ± 0.02 | tue.nl |

| Methyl Methacrylate (B99206) | Vinyl Chloride | 10 | 0.1 | 182.160.97 |

| Ethyl Methacrylate | Methacrylamide | 0.197 | 0.230 | ekb.eg |

| Vinyl Acetate | Methacrylamide | 0.294 | 4.314 | ekb.eg |

Incorporation into Acrylic and Vinyl/Acrylic Emulsion Polymers

This compound and similar alkyl maleurates are utilized in aqueous emulsion polymers, such as acrylics and vinyls. scispace.comresearchgate.net One primary method of incorporation is through post-addition to the polymer latex system. This involves adding the this compound to the pre-formed aqueous emulsion copolymer latex to impart specific properties, most notably wet adhesion.

In other cases, maleate-containing monomers can be directly copolymerized during the emulsion polymerization process. For example, research involving the emulsion polymerization of vinyl acetate and butyl acrylate with bis(2-ethylhexyl) maleate (B1232345) (BEHM) as a comonomer demonstrated significant improvements in the resulting polymer films. scispace.comresearchgate.net The incorporation of the maleate monomer was found to enhance the water resistance and shear strength of the final product. scispace.comresearchgate.net The increased hydrophobicity of the maleate comonomer is believed to contribute to these improved properties. ethernet.edu.et This approach of using functional or hydrophobic comonomers to modify polymer backbones is a common strategy for developing high-performance latices for protective coatings and adhesives. westlakeepoxy.com

Role in Adhesion Promotion Mechanisms in Polymeric Compositions

A key application of this compound in polymer science is its function as an adhesion promoter, particularly in aqueous coating systems. Its bifunctional nature allows it to form strong bonds at the interface between a coating and a substrate, enhancing the durability and performance of the final film. ul.com

Wet Adhesion Promotion in Aqueous Emulsion Polymers

This compound is identified as an effective wet adhesion promoter, especially when post-added to aqueous emulsion polymer systems. Wet adhesion is a critical property for paints and coatings, representing the ability of the dried film to maintain its bond to the substrate under wet or humid conditions. The loss of adhesion upon exposure to water is a common failure mechanism for latex paints.

The addition of alkyl esters of maleuric acid, including this compound, to water-based latex-containing paints has been shown to significantly enhance their wet adhesion properties. The urea-functional group within the this compound molecule is crucial for this mechanism. This functionality allows the compound to interact strongly with the substrate surface, forming a durable "chemical bridge" between the polymer binder and the substrate. specialchem.com This improved interfacial bonding helps prevent delamination of the coating when it is exposed to moisture.

Table 2: Effect of Maleate Comonomer (BEHM) on Poly(Vinyl Acetate) Film Properties Illustrative data from a study on a related maleate ester.

| Property | Observation | Reference |

|---|---|---|

| Water Resistance | Superior water resistance was obtained for films prepared with BEHM compared to those with conventional surfactants. | scispace.com |

| Shear Strength | The shear strength of the homopolymer film was higher when using BEHM compared to other surfmers. | scispace.comresearchgate.net |

| Molecular Weight | The average molecular weight was found to be smaller in the presence of BEHM, suggesting a chain transfer reaction. | scispace.com |

Development of Self-Crosslinking Polymers for Coating Systems

Self-crosslinking polymers are designed to form covalent bonds between polymer chains after application, creating a dense network structure that enhances coating toughness, chemical resistance, and durability without the need for a separate crosslinking agent. gellnerindustrial.comgoogle.com While this compound itself is not typically cited as a primary self-crosslinking monomer, the maleate double bond it contains can participate in crosslinking reactions under certain conditions.

A relevant mechanism is demonstrated in research on a self-curable polyester (B1180765), poly(2-hydoxypropyl maleate), used as a primer coating. itu.edu.tr In this system, crosslinking occurs upon heating through the addition of pendant hydroxyl groups across the maleate double bonds. This reaction forms a transparent, crosslinked primer layer without any additional crosslinker. itu.edu.tr The extent of the crosslinking reaction was shown to increase with heating time. itu.edu.tr This research highlights a potential pathway for creating self-crosslinking systems based on polymers functionalized with maleurate groups, where a comonomer containing a reactive group like a hydroxyl could be used to initiate crosslinking with the maleate double bond. This would provide a durable, solvent-resistant film suitable for protective coatings. gellnerindustrial.comitu.edu.tr

Table 3: Extent of Crosslinking in a Self-Curable Poly(2-hydoxypropyl maleate) Primer

| Curing Time at 180 °C (minutes) | Extent of Crosslinking (%) | Reference |

|---|---|---|

| 15 | Not Specified | itu.edu.tr |

| 60 | 15.4 | |

| 120 | Not Specified |

Utilization in Specialized Polymer Applications

The functionalities provided by this compound lead to its use in specialized polymer applications where high performance is required. The primary application area is in advanced coatings and adhesives, leveraging its ability to promote adhesion and contribute to the formation of durable polymer networks.

Polymers incorporating this compound are particularly valuable in the formulation of high-performance, water-based paints and coatings. Its role as a wet adhesion promoter makes it suitable for exterior architectural coatings, which must withstand weathering and humidity, as well as for interior paints in high-moisture areas like kitchens and bathrooms.

Furthermore, the potential for the maleate moiety to participate in crosslinking reactions makes it a candidate for use in industrial and protective coatings. itu.edu.tr For example, self-curable systems, like the polyester primer based on poly(2-hydoxypropyl maleate), are used for protective coatings on metal and glass surfaces where excellent adhesion and a smooth, hard finish are critical. itu.edu.tr The development of such robust, self-crosslinking systems can lead to applications in corrosion-resistant primers and coatings for wood and plastic films that require high resistance to chemicals and abrasion. gellnerindustrial.com

Binders for Nonwoven Materials

In the manufacturing of nonwoven materials, binders are crucial for providing the necessary cohesive strength and structural integrity to the fibrous web. These binders, often applied as latex emulsions, bond the individual fibers together, transforming a loose agglomeration into a functional fabric. The choice of binder significantly influences the final properties of the nonwoven product, including its flexibility, strength, and durability.

Copolymers containing maleate esters, such as ethylene (B1197577) vinyl acetate-maleate copolymers, have been developed for use as binders in nonwoven applications. In these systems, the maleate monomer is copolymerized with other monomers like ethylene and vinyl acetate to create a polymer matrix with tailored properties. The maleate component contributes to the adhesive and cohesive characteristics of the binder. The ester groups within the maleurate structure can participate in intermolecular interactions, enhancing the bond strength between the polymer binder and the fibers of the nonwoven material (e.g., polyester, polypropylene). The specific alkyl group of the maleate ester can be varied to modify the glass transition temperature (Tg) and flexibility of the resulting binder, allowing for the production of nonwoven fabrics ranging from soft and drapable to stiff and resilient.

Table 1: Properties Influenced by Binders in Nonwoven Fabrics

| Property | Description | Influence of Maleurate Copolymers |

|---|---|---|

| Cohesive Strength | The internal strength of the fabric, holding fibers together. | The polar ester groups can enhance adhesion to fibers, improving overall strength. |

| Flexibility / Hand | The softness and drapability of the fabric. | The length of the alkyl chain on the maleate can be tailored to adjust the polymer's Tg, controlling stiffness. |

| Wet Strength | The ability of the fabric to retain its strength when wet. | Crosslinking functionalities can be incorporated into the copolymer to improve resistance to water. |

| Durability | Resistance to wear, abrasion, and repeated use. | The robust covalent bonds of the polymer backbone provide excellent durability. |

Textile Treatment Agents for Permanent Press Applications

Permanent press, or durable press, finishes are chemical treatments applied to cellulosic fabrics like cotton to improve wrinkle resistance and dimensional stability. While historically dominated by formaldehyde-based resins, significant research has focused on formaldehyde-free alternatives, most notably polycarboxylic acids. Maleic acid, the parent compound of this compound, is a key example of a polycarboxylic acid used in these applications. inflibnet.ac.inresearchgate.net

The mechanism for imparting wrinkle resistance involves a crosslinking reaction between the polycarboxylic acid and the cellulose (B213188) fibers of the fabric. doi.orgresearchgate.net Under heat and in the presence of a catalyst (such as sodium hypophosphite), the carboxylic acid groups of the maleic acid form ester bonds with the hydroxyl groups of adjacent cellulose molecules. researchgate.net This creates a stable, crosslinked network within the fiber structure. This network acts as a "molecular memory," preventing the cellulose chains from easily slipping past one another when subjected to stress, thus reducing the formation of wrinkles and allowing the fabric to return to its smooth state after laundering. doi.orgresearchgate.net

The effectiveness of the treatment is often measured by the Wrinkle Recovery Angle (WRA), where a higher angle indicates better performance. The presence of the carbon-carbon double bond in the maleate moiety offers an additional site for reaction, which can be exploited to create more complex crosslinks, further enhancing the durability of the finish. researchgate.net While maleic acid itself is effective, its ester derivatives like this compound are part of this broader class of compounds capable of participating in or influencing these critical esterification reactions.

Table 2: Effect of Polycarboxylic Acid Treatment on Cotton Fabric Properties

| Property | Untreated Cotton | Treated with Maleic Acid/Catalyst System |

|---|---|---|

| Wrinkle Recovery Angle (WRA) | Low | Significantly Increased researchgate.netresearchgate.net |

| Tensile Strength | High | Moderately Decreased doi.org |

| Abrasion Resistance | High | Moderately Decreased inflibnet.ac.in |

| Formaldehyde Release | None | None researchgate.net |

Colloidal Wet and Dry Strength Agents in Paper Manufacturing

In paper manufacturing, wet and dry strength agents are additives used to enhance the mechanical properties of the final paper product. These agents improve the paper's resistance to tearing, puncturing, and dimensional changes, especially when exposed to moisture. Polymeric additives, particularly those containing carboxylic acid groups, are effective in this role.

Copolymers containing maleic acid, such as poly(methyl vinyl ether-co-maleic acid), have been identified as effective wet-strength agents. mdpi.com The mechanism of action relies on the ability of the maleate moieties within the polymer chain to form bonds with the cellulose fibers of the paper pulp. The carboxylic acid groups on the maleate units can form strong hydrogen bonds or, under certain conditions, covalent ester bonds with the hydroxyl groups on the cellulose surface. This cross-linking action reinforces the fiber-fiber bonding points within the paper sheet.

This enhanced network of inter-fiber bonds increases the paper's dry strength. Crucially, these bonds are resistant to water, preventing the fibers from swelling and separating when the paper becomes wet. This preserves a significant fraction of the paper's original strength, which is the primary function of a wet-strength agent. The cationic or anionic nature of the copolymer can be controlled to optimize its adsorption onto the typically anionic pulp fibers, ensuring efficient retention and performance. americantextilellc.com

Table 3: Mechanisms of Common Polymeric Strength Agents in Papermaking

| Agent Type | Primary Bonding Mechanism with Cellulose | Effect on Strength |

|---|---|---|

| Cationic Starch | Hydrogen Bonding, Electrostatic Attraction | Dry Strength |

| Polyacrylamide (PAM) | Hydrogen Bonding | Dry and Wet Strength (if modified) |

| Polyamide-epichlorohydrin (PAE) | Covalent Azetidinium Ring Reaction | Wet Strength |

| Maleic Acid Copolymers | Hydrogen Bonding, Covalent Ester Formation | Wet and Dry Strength mdpi.com |

Functionalization of Polymeric Structures via Maleurate Moieties

Building Block for Complex Macromolecular Architectures

Maleurate moieties, often introduced via the reactive precursor maleic anhydride (B1165640), serve as versatile building blocks for the creation of complex macromolecular architectures. Simple, linear polymers can be transformed into more intricate structures, such as graft copolymers, through the incorporation of these functional groups. This functionalization allows for the precise engineering of polymer properties by attaching new chemical species onto a pre-existing polymer backbone.

A clear example is the modification of polyethylene (B3416737) wax (PEW), a relatively inert polymer, through the grafting of a maleic anhydride-methyl methacrylate (MAH-MMA) co-monomer. In this process, the MAH and MMA first copolymerize, and then this copolymer is grafted onto the polyethylene chain. The maleic anhydride component is crucial as it readily reacts to form the maleurate functionality, which provides a reactive site on the polymer chain. This transforms the simple linear PEW into a more complex graft copolymer architecture (PEW-g-MAH-MMA).

This grafting process fundamentally changes the polymer's structure from a simple homopolymer to a macromolecule with distinct side chains, introducing new functional groups (cyclic anhydrides and esters) along the backbone. This method demonstrates how the maleurate moiety acts as a foundational component for building more sophisticated polymer structures, enabling the development of materials with tailored functionalities.

Impact on Polymer Performance and Material Properties

The functionalization of polymers with maleurate moieties has a profound impact on their performance and material properties. The introduction of polar groups, such as the ester and carboxylic acid/anhydride groups associated with maleurates, can significantly alter the physical and chemical characteristics of a nonpolar polymer.

Using the example of maleic anhydride-methyl methacrylate grafted polyethylene wax (PEW-g-MAH-MMA), several key property changes are observed. The introduction of the polar maleurate and methacrylate groups onto the nonpolar polyethylene backbone increases the polymer's polarity. This enhancement in polarity is critical for applications where adhesion to other materials is required. Furthermore, the grafting process influences the material's thermal and crystalline properties.

Table 4: Thermal and Chemical Property Changes in Polyethylene Wax (PEW) upon Functionalization

| Property | Unmodified PEW | PEW-g-MAH-MMA | Impact of Functionalization |

|---|---|---|---|

| Acid Value (mg KOH/g) | ~0 | >20 | Significant increase in polarity and reactivity. |

| Maximum Thermal Weight Loss Temp. | ~450 °C | ~455 °C | Improved thermal stability. |

| Melting Temperature (Tm) | High | Slightly Decreased | Disruption of crystal structure by grafted chains. |

| Crystallinity | High | Slightly Decreased | Amorphous grafted chains interfere with crystalline packing. |

Biological and Biochemical Research Insights from Maleuric Acid Derivatives

Investigating Antimitotic Activity and Cell Cycle Modulation of Maleuric Acid (Parent Compound)

Maleuric acid, also known as N-Carbamoylmaleamic acid, is recognized for its antimitotic properties, meaning it inhibits cell division (mitosis). targetmol.commolnova.com This activity has been a focal point of research, particularly its effects on cancer cells and the underlying mechanisms of cell cycle disruption. medchemexpress.commedchemexpress.eu

Cytotoxicity on Ehrlich Ascites Tumor Cells

Studies have demonstrated the cytotoxic effects of maleuric acid and its structurally related compounds on Ehrlich ascites tumor cells. aacrjournals.org Research indicates that maleuric acid is significantly more effective at inducing abnormalities in these tumor cells compared to isomolar (B1166829) amounts of similar compounds like maleic acid. aacrjournals.org The cytotoxic action involves preventing preprophase cells from entering mitosis. medchemexpress.comaacrjournals.org Notably, certain esters of maleuric acid, including the methyl ester (methyl maleurate), were found to be among the most effective in this series, causing significant mitotic abnormalities. aacrjournals.orgaacrjournals.org

The cytotoxic effects of effective maleuric acid esters on these tumor cells manifest as the formation of pyknotic chromatin masses and severe blebbing of the cytoplasm. aacrjournals.orgaacrjournals.org

Inhibition of Mitosis in Cellular Models

The antimitotic activity of maleuric acid has been observed in both plant and animal cells, where it leads to a depression of the mitotic index and various mitotic abnormalities. annualreviews.org The primary mechanism of this inhibition is the destruction of spindle fiber integrity, which is crucial for the proper separation of chromosomes during cell division. aacrjournals.orgaacrjournals.org This disruption effectively blocks cells from entering mitosis and interrupts the cell division cycle at various stages. aacrjournals.organnualreviews.org

Research comparing maleuric acid to other compounds showed it was more potent in producing morphological abnormalities in tumor cells than N-ethyl maleimide (B117702) and maleic acid. aacrjournals.org Furthermore, the cytotoxic effects of active maleuric acid compounds could be counteracted by the simultaneous administration of glutathione. aacrjournals.orgaacrjournals.org

Cytological Analysis of Cellular Responses

Cytological analysis of Ehrlich ascites tumor cells treated with maleuric acid reveals significant morphological changes. aacrjournals.orgaacrjournals.org Following the administration of maleuric acid, researchers observed that no normal mitotic cells were present after 20-24 hours. aacrjournals.org Interphase cells displayed cytoplasmic distortion, and critical mitotic stages like anaphase and telophase were entirely absent during the experimental period at certain doses. aacrjournals.org

Autoradiographic studies have further elucidated the mechanism, showing that maleuric acid prevents the incorporation of tritiated thymidine (B127349) into DNA, a key process for cell replication. aacrjournals.org

Applications in Biological Research Methodologies for Maleuric Acid (Parent Compound)

The distinct biological activities of maleuric acid lend themselves to specific applications in research methodologies, aiding in the study of cellular processes.

Use in Conjunction with Radioautography for Cellular Studies

Maleuric acid's ability to interfere with DNA synthesis and cell division makes it a useful tool in conjunction with radioautography (now more commonly known as autoradiography). targetmol.commolnova.com Autoradiographic studies using substances like tritiated thymidine have been instrumental in demonstrating that maleuric acid inhibits DNA synthesis. aacrjournals.orgwmcloud.org This technique allows researchers to visualize and track the progress of cells through the cell cycle and pinpoint where compounds like maleuric acid exert their inhibitory effects. annualreviews.org

Implications for Plant and Animal Physiology Research

The antimitotic properties of maleuric acid have implications for both plant and animal physiology research. targetmol.commolnova.com In plants, it has been used to study the process of mitosis in root tip cells. ebm-journal.orgresearchgate.net The study of how such compounds affect cell division contributes to a broader understanding of growth and development at the cellular level in both kingdoms. annualreviews.orgshinshu-u.ac.jp Research into amino acids and their derivatives is crucial for understanding plant development and stress responses, as well as animal cell biology. shinshu-u.ac.jpd-nb.info

Post-Translational Modification Studies in Biopharmaceutical Development

Post-translational modifications (PTMs) are chemical alterations to proteins after their synthesis, playing a crucial role in the functional diversity of the proteome. thermofisher.com In the context of biopharmaceuticals, particularly monoclonal antibodies (mAbs), PTMs can significantly influence the product's biological activity, stability, half-life, and potential for immunogenicity. technologynetworks.comcreative-biolabs.com These modifications can be enzymatic, such as glycosylation, or chemical, like deamidation and oxidation, often arising during manufacturing processes or storage. creative-biolabs.com Given their potential impact on drug safety and efficacy, the comprehensive characterization of PTMs is a critical aspect of biopharmaceutical development. technologynetworks.com

Maleuric Acid Modification of Monoclonal Antibodies

A specific and less common type of post-translational modification involves the derivatization of monoclonal antibodies with maleuric acid. Research has identified that the N-termini of both the light and heavy chains of a fully human monoclonal antibody expressed in the milk of transgenic goats were modified by maleuric acid. nih.govtandfonline.com This modification leads to the formation of acidic variants of the antibody. tandfonline.com

This particular modification is considered to be potentially unique to certain recombinant expression systems, such as production in goat milk, and is less likely to be observed in mAbs produced in more common cell lines. nih.govtandfonline.com The reaction involves the covalent attachment of a maleurate group, which introduces a negatively charged moiety to the protein.

Analytical Approaches for Identifying Maleurate-Derived Modifications

The identification and characterization of charge variants of monoclonal antibodies, including those modified by maleuric acid, rely on a suite of advanced analytical techniques. Charge-based separation methods are fundamental for detecting acidic and basic species compared to the main antibody product. tandfonline.com

Key analytical techniques include:

Ion-Exchange Chromatography (IEX): Cation-exchange chromatography (CEX) and anion-exchange chromatography (AEX) are powerful methods for separating proteins based on surface charge differences. Acidic variants, such as those resulting from maleuric acid modification, elute earlier than the main peak in a CEX separation. tandfonline.com

Isoelectric Focusing (IEF): Capillary isoelectric focusing (cIEF) and traditional IEF gels separate proteins based on their isoelectric point (pI). The addition of the acidic maleurate group lowers the pI of the antibody, causing it to focus in a different position than the unmodified form. tandfonline.com

Mass Spectrometry (MS): Mass spectrometry-based methods are indispensable for the definitive identification and detailed characterization of PTMs. creative-biolabs.com Techniques such as electrospray ionization mass spectrometry (ESI-MS) can precisely measure the mass shift caused by the maleuric acid adduct, confirming its presence and pinpointing the location of the modification on the antibody sequence. acs.org

The workflow for characterization typically involves using chromatographic or electrophoretic techniques to isolate the charge variants, followed by mass spectrometry for detailed structural elucidation.

Advanced Spectroscopic and Analytical Characterization of Methyl Maleurate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of methyl maleurate. Both proton (¹H) and carbon-13 (¹C) NMR provide detailed information about the chemical environment of each atom, allowing for complete structural assignment.

The ¹H NMR spectrum of this compound provides key information for its structural confirmation. The spectrum is characterized by distinct signals corresponding to the three types of protons in the molecule: the methyl ester protons, the olefinic protons of the double bond, and the acidic proton of the a carboxylic acid group.

The chemical shifts (δ) are influenced by the electronic environment of the protons. The methyl group (–OCH₃) protons are adjacent to an electron-withdrawing oxygen atom and typically appear as a sharp singlet. For the closely related dimethyl maleate (B1232345), this signal is observed around 3.76 ppm. chemicalbook.com The two olefinic protons (–CH=CH–) are deshielded by the adjacent carbonyl groups and resonate further downfield. Due to the cis configuration of the double bond, these protons are chemically non-equivalent and couple with each other, resulting in a pair of doublets (an AX or AB system). In dimethyl maleate, the two chemically equivalent olefinic protons appear as a singlet at approximately 6.28 ppm. chemicalbook.com For monomethyl maleate, these signals would be split. The carboxylic acid proton (–COOH) is highly deshielded and often appears as a broad singlet at a very low field, typically above 10 ppm, due to hydrogen bonding and chemical exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Methyl (–OCH₃) | ~ 3.7 - 3.8 | Singlet | 3H |

| Olefinic (–CH=) | ~ 6.2 - 6.5 | Doublet | 1H |

| Olefinic (=CH–) | ~ 6.2 - 6.5 | Doublet | 1H |

Note: Predicted values are based on the analysis of structurally similar compounds.

The molecular dynamics of this compound in solution are largely governed by the potential for intramolecular hydrogen bonding. The cis arrangement of the carboxylic acid and ester groups allows the acidic proton of the carboxyl group to form a strong intramolecular hydrogen bond with one of the oxygen atoms (typically the carbonyl oxygen) of the ester group. mdpi.com

This interaction results in the formation of a stable, pseudo-seven-membered ring structure. This conformation is the dominant species in non-polar solvents and significantly influences the compound's chemical and physical properties. mdpi.com This intramolecular hydrogen bond can be studied using NMR by observing the chemical shift of the acidic proton, which is often shifted significantly downfield, and by analyzing changes in the spectrum with variations in temperature and solvent polarity. Theoretical studies, often using Density Functional Theory (DFT), complement experimental NMR data to model the geometries and relative energies of possible conformers, confirming the stability of the hydrogen-bonded structure. nih.gov

Chromatographic Methodologies for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for verifying the purity of this compound and for separating it from related substances, such as its trans-isomer, methyl fumarate (B1241708), or residual starting materials like maleic acid.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used method for the analysis of this compound and similar compounds. chemijournal.comnih.gov The method effectively separates compounds based on their polarity.

A typical RP-HPLC setup for analyzing this compound would employ a C18 or C8 stationary phase column. scispace.com The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, often with a controlled pH (e.g., phosphate (B84403) buffer). scispace.comuniv-ovidius.ro A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the efficient separation of the polar maleic acid, the moderately polar this compound, and any non-polar impurities. Detection is commonly achieved using a UV detector, as the α,β-unsaturated carbonyl system of this compound exhibits strong absorbance in the UV region (typically around 210-220 nm). chemijournal.comscispace.com This method allows for the quantification of purity and the detection of impurities with high sensitivity and precision. nih.gov

Table 2: Typical HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Phosphoric Acid; B: Acetonitrile |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 215 nm |

| Injection Volume | 10 µL |

Note: These are representative parameters and may require optimization for specific applications.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound is dominated by characteristic absorption bands corresponding to its functional groups. The presence of the intramolecular hydrogen bond has a profound effect on the spectrum. The O–H stretching vibration of the carboxylic acid group appears as a very broad and strong band in the 2500–3300 cm⁻¹ region, which is characteristic of a hydrogen-bonded acid.

The carbonyl (C=O) stretching region is particularly informative. Two distinct C=O stretching bands are expected: one for the ester group and one for the carboxylic acid group. For n-monoalkyl maleates, these are typically observed in the 1720-1760 cm⁻¹ range. researchgate.net The C=C double bond stretch gives rise to a band around 1620-1640 cm⁻¹. researchgate.net The C–O stretching vibrations for the ester and carboxylic acid groups will appear in the 1150-1300 cm⁻¹ region. The collection of peaks in the lower wavenumber region (below 1500 cm⁻¹), known as the fingerprint region, is unique to the molecule and can be used to confirm its identity by comparison with a reference spectrum.

Raman spectroscopy provides complementary information. While the O-H stretch is typically weak in Raman, the C=C and C=O stretching vibrations usually give rise to strong and sharp signals, making it a useful tool for analyzing the core carbon skeleton of the molecule. semanticscholar.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|

| O–H stretch (H-bonded) | 2500 - 3300 | Strong, Broad |

| C–H stretch (methyl, olefinic) | 2950 - 3100 | Medium |

| C=O stretch (ester) | ~ 1740 | Strong |

| C=O stretch (acid) | ~ 1710 | Strong |

| C=C stretch | ~ 1630 | Medium |

Note: Frequencies are approximate and can be influenced by the physical state and intermolecular interactions.

Computational Approaches for Vibrational Spectra Prediction

The prediction of vibrational spectra through computational methods offers a powerful, non-destructive way to understand the molecular vibrations of a compound like this compound. These theoretical approaches are crucial for assigning experimental infrared (IR) and Raman spectra, providing insights into molecular structure, bonding, and conformational dynamics.

Density Functional Theory (DFT) stands out as one of the most widely used and effective methods for simulating the vibrational spectra of organic molecules. This approach models the electronic structure of the molecule to calculate its potential energy surface, from which vibrational frequencies and intensities can be derived. The accuracy of these predictions is highly dependent on the choice of the functional and the basis set. Commonly employed combinations, such as B3LYP with a 6-311++G(d,p) basis set, have been shown to provide reliable results that correlate well with experimental data for a wide range of organic compounds.

For this compound, a DFT calculation would begin with the optimization of its molecular geometry to find the lowest energy conformation. Following this, a frequency calculation is performed, which yields the normal modes of vibration. Each mode corresponds to a specific collective motion of the atoms, such as stretching, bending, or twisting of functional groups.

The predicted vibrational spectrum of this compound would exhibit characteristic bands corresponding to its distinct functional groups. The interpretation of these bands can be aided by Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates (like bond stretches or angle bends) to each normal mode.

Table 1: Predicted Key Vibrational Frequencies for this compound

This table is based on theoretical predictions and typical frequency ranges for the specified functional groups.

| Predicted Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400-3200 | N-H Stretching | Amide/Urea (NH₂) |

| 3100-3000 | C-H Stretching (sp²) | Alkene (=C-H) |

| 3000-2850 | C-H Stretching (sp³) | Methyl (CH₃) |

| 1740-1720 | C=O Stretching | Ester (O-C=O) |

| 1700-1650 | C=O Stretching (Amide I) | Urea/Amide (N-C=O) |

| 1660-1600 | C=C Stretching | Alkene |

| 1640-1550 | N-H Bending (Amide II) | Urea/Amide (NH₂) |

| 1450-1375 | C-H Bending | Methyl (CH₃) |

| 1300-1000 | C-O Stretching | Ester |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a molecule, providing information about its electronic transitions. When a molecule absorbs light in this region of the electromagnetic spectrum, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores—functional groups that absorb light.

The structure of this compound contains an α,β-unsaturated carbonyl system within both its ester and ureide moieties. This extended system of conjugated π-bonds acts as a chromophore, making the molecule suitable for analysis by UV-Vis spectroscopy. The primary electronic transitions expected for this system are π → π* and n → π*.

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In conjugated systems like that of this compound, these transitions are of relatively high probability, resulting in strong absorption bands (high molar absorptivity, ε). For α,β-unsaturated esters, these absorptions typically occur in the 200-250 nm region of the UV spectrum.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen or nitrogen atoms, to a π* antibonding orbital. These transitions are "forbidden" by selection rules, making them much less probable than π → π* transitions. Consequently, they appear as weak absorption bands (low molar absorptivity, ε) at longer wavelengths, often above 300 nm.

The position and intensity of these absorption bands can be influenced by the solvent used for the analysis. Polar solvents can lead to shifts in the absorption maxima (λ_max), providing further information about the nature of the electronic transitions.

Table 2: Expected Electronic Transitions for this compound

This table outlines the theoretically expected transitions based on the molecule's chromophores.

| Type of Transition | Orbitals Involved | Expected Wavelength Region | Expected Intensity (Molar Absorptivity, ε) |

| π → π | π (C=C and C=O) → π (C=C and C=O) | 200-250 nm | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |

| n → π | n (Oxygen/Nitrogen lone pair) → π (C=C and C=O) | >300 nm | Low (10 - 100 L mol⁻¹ cm⁻¹) |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides precise information about the molecular weight of a compound and offers insights into its structure through the analysis of fragmentation patterns. In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the molecule, ejecting an electron to form a positively charged molecular ion (M⁺•). This molecular ion is often energetically unstable and breaks apart into smaller, charged fragments and neutral radicals.

The molecular formula of this compound is C₆H₈N₂O₄, corresponding to a molecular weight of approximately 172.14 g/mol . Therefore, the molecular ion peak [M]⁺• would be expected at m/z 172.

The fragmentation of this compound is predicted to follow pathways characteristic of esters, amides, and unsaturated compounds. The analysis of these fragments helps to confirm the connectivity of atoms within the molecule.

Plausible Fragmentation Pathways:

Loss of a methoxy (B1213986) radical (•OCH₃): A common fragmentation for methyl esters is the cleavage of the C-O bond, leading to the loss of a methoxy radical (mass = 31). This would produce a stable acylium ion at m/z 141 ([M - 31]⁺).

Loss of a methoxycarbonyl radical (•COOCH₃): Cleavage adjacent to the double bond could result in the loss of the entire methyl ester group as a radical (mass = 59), yielding a fragment at m/z 113 ([M - 59]⁺).

Fragmentation of the ureide group: The urea-derived portion of the molecule can undergo several characteristic cleavages. Loss of an isocyanic acid molecule (HNCO, mass = 43) is a common pathway for urea-containing compounds, which would lead to a fragment at m/z 129 ([M - 43]⁺).

McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on a saturated carbon chain, other complex rearrangements can occur in unsaturated systems.

The relative abundance of these and other fragment ions constitutes the mass spectrum, which serves as a molecular "fingerprint."

Table 3: Predicted Mass Spectrometry Fragments for this compound

This table presents plausible fragments based on the structure of this compound and established fragmentation rules.

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 172 | [C₆H₈N₂O₄]⁺• (Molecular Ion) | - |

| 141 | [M - OCH₃]⁺ | •OCH₃ (31 Da) |

| 129 | [M - HNCO]⁺• | HNCO (43 Da) |

| 113 | [M - COOCH₃]⁺ | •COOCH₃ (59 Da) |

| 59 | [COOCH₃]⁺ | •C₃H₃N₂O₂ (113 Da) |

Emerging Research Frontiers and Future Perspectives in Methyl Maleurate Research

Development of Novel Catalytic Systems for Methyl Maleurate Synthesis

The synthesis of this compound, typically achieved through the esterification of maleic acid or its anhydride (B1165640) with methanol (B129727), is a cornerstone process for its utilization. chemicalbook.com Traditional methods often rely on homogeneous mineral acid catalysts like sulfuric acid, which are effective but pose challenges related to corrosion, catalyst separation, and waste generation. pan.pl Research is now intensely focused on developing more efficient, reusable, and environmentally benign catalytic systems.

A significant area of development is the use of heterogeneous solid acid catalysts . These catalysts offer the major advantage of being easily separable from the reaction mixture, allowing for continuous processes and catalyst recycling. pan.pl Key examples include:

Ion-Exchange Resins: Strong acid cation-exchange resins, such as Amberlyst and Dowex types, have demonstrated high activity and selectivity in the synthesis of dialkyl maleates. pan.plresearchgate.net For instance, a study evaluating various resins for dibutyl maleate (B1232345) synthesis found that Dowex 50WX8 was a highly active heterogeneous catalyst. pan.pl

Zeolites: These microporous aluminosilicates, such as Mg-β and Fe-β zeolites, have been investigated as shape-selective catalysts for the esterification of maleic anhydride with methanol. scientific.net

Supported Heteropolyacids: Phosphotungstic acid, a strong and less toxic acid compared to mineral acids, has shown high catalytic activity, especially when supported on materials like K-10 clay. pan.plresearchgate.net

Another major frontier is the integration of reaction and separation into a single unit operation, a concept known as catalytic distillation . In this process, a fixed-bed of a solid acid catalyst (often a cation-exchange resin) is placed within a distillation column. researchgate.netresearchgate.net As methanol and maleic anhydride react, the product, dimethyl maleate, is continuously separated from the water byproduct, driving the reaction equilibrium towards completion. chemicalbook.com This method has been shown to achieve maleic anhydride conversion of up to 100% and a dimethyl maleate yield of approximately 99%. researchgate.netpatsnap.com

More recently, acidic ionic liquids have emerged as dual-purpose catalysts and solvents. frontiersin.org Compounds like 1-propylsulfonic acid-3-methylimidazole hydrogen sulfate (B86663) and N-butylsulfonic acid pyridine (B92270) hydrogen sulfate have been used to catalyze the esterification of maleic anhydride. google.comsciopen.com These systems offer mild reaction conditions and high product yields, with the ionic liquid being easily separated from the product for reuse. google.com One study demonstrated that using a specific ionic liquid to catalyze the reaction between maleic anhydride and methanol at 120°C for one hour resulted in a dimethyl maleate yield of 94.59%. google.com

Exploration of Advanced Polymeric Materials with Tailored Maleurate Content

This compound serves as a valuable monomer and comonomer in the synthesis of polymers. Research is increasingly focused on creating advanced polymeric materials by precisely controlling the incorporation of maleurate units to tailor the final properties of the material. While dialkyl maleates are known to polymerize, the yields can be low and the process slow. google.com However, copolymerization with other monomers is a highly effective strategy.

Copolymers of this compound and its derivatives are being developed for a wide range of applications. For example, copolymers of methyl maleate with vinyl acetate (B1210297) are used to improve the hardness, toughness, and anti-blocking properties of polymer films. chemicalbook.comontosight.ai The ability to control the monomer composition allows for the fine-tuning of properties like the glass transition temperature. chemicalbook.com A key area of research is the development of processes that yield copolymers with a consistent composition, which is crucial for reliable performance as antiscalants and dispersants. google.com This can be achieved by carefully controlling the addition of monomers and initiators during polymerization, sometimes in the presence of metal salt activators like water-soluble salts of cobalt or iron to regulate molecular weight. google.com

A sophisticated approach to tailoring polymer properties involves exploiting the stereochemistry of the maleate/fumarate (B1241708) system. While maleates are cis isomers and fumarates are trans isomers, maleates can be isomerized to the more reactive fumarate form, often catalyzed by amines. rsc.org Recent research demonstrates how the interplay between maleate and fumarate functionalities within a monomer, along with thiol-ene reactions, can control polymerization kinetics and the final polymer network architecture. This allows for photo-dose tunable crosslinking density, enabling precise control over thermomechanical properties based on the extent of light exposure. rsc.org

Furthermore, research has shown that reacting primary amines with a methyl maleate half-ester can lead to the in-situ formation of maleamide (B1587962) monomers that subsequently polymerize to yield polymaleimides. rloginconsulting.com This route offers a potentially superior process for creating high-yield, quality polymers without the need to isolate the monomer intermediate. rloginconsulting.com

Mechanistic Studies of Biological Interactions of Maleurate Derivatives at a Molecular Level

The biological activity of maleurate derivatives is often linked to their cyclized form, maleimides. Maleimides are highly reactive functional groups that have become crucial tools in bioconjugation and drug design. wikipedia.org The core of their biological interaction lies in their ability to act as potent and selective covalent inhibitors of proteins.

The primary molecular mechanism involves the rapid and specific reaction of the electron-deficient double bond of the maleimide (B117702) ring with the thiol group of cysteine residues in proteins. mdpi.comrsc.org This reaction, a form of Michael addition, forms a stable thioether bond, effectively and often irreversibly modifying the target protein. nih.gov Because cysteine is a relatively rare amino acid in protein sequences, this reaction provides a high degree of selectivity for targeted protein modification. mdpi.com

This precise mechanism is being exploited in several research frontiers:

Targeted Covalent Inhibitors: By attaching a maleimide group to a molecule that selectively binds to a specific protein, researchers can create highly potent and irreversible inhibitors. For example, derivatives of saxitoxin (B1146349) bearing a maleimide group have been synthesized to act as covalent inhibitors of voltage-gated sodium channels (NaVs). nih.govacs.org Mechanistic studies support a two-step process: the toxin part of the molecule first binds reversibly to the channel pore, which then positions the maleimide group to react with a nearby nucleophilic amino acid, leading to irreversible blockage. nih.govacs.org

Probing Protein Interactions: Covalent inhibitors containing a maleimide group are used to disrupt protein-protein interactions. For instance, inhibitors have been identified that covalently target cysteine residues in the tandem SH2 domains of the SYK protein, preventing its interaction with other signaling partners. biorxiv.org

Antibody-Drug Conjugates (ADCs): Maleimide chemistry is a cornerstone in the development of ADCs for targeted cancer therapy. A highly potent cytotoxic drug is linked to a monoclonal antibody via a linker that often contains a maleimide group. The antibody directs the drug to cancer cells, and the maleimide facilitates conjugation to the antibody, often through its cysteine residues. wikipedia.org

The stability of the resulting thiol-succinimide adduct is a critical research topic. Under certain conditions, the bond can be reversible through a retro-Michael reaction, or the ring can undergo hydrolysis, which can impact the long-term efficacy of the conjugate. wikipedia.org Understanding and controlling these subsequent reactions is key to designing more stable and effective bioconjugates.

Integration of this compound in Sustainable Chemical Processes

The principles of green chemistry are increasingly guiding research into the lifecycle of chemical products, and this compound is no exception. Efforts are underway to integrate its production and use into more sustainable frameworks, focusing on renewable feedstocks and efficient, low-waste processes.

A major thrust is the production of maleic acid, the precursor to this compound, from renewable biomass instead of petroleum. nih.gov Furfural, a platform chemical derived from C5 sugars in lignocellulosic biomass (like corn cobs and sugarcane bagasse), can be oxidized to maleic acid. researchgate.netacs.orgwur.nl Research is focused on developing efficient catalytic systems for this transformation, including electrochemical oxidation and cascade reactions combining photochemistry with enzymatic processes. researchgate.netacs.org This shift to bio-based feedstocks is a critical step toward creating carbon-neutral polymers and chemicals. rsc.org

The processes used to synthesize this compound are also being re-engineered for sustainability. As discussed in section 7.1, the move away from corrosive and difficult-to-recycle homogeneous catalysts like sulfuric acid towards reusable solid acid catalysts is a key green strategy. pan.plgoogle.com These heterogeneous catalysts minimize waste and allow for cleaner production streams. researchgate.net

Furthermore, process intensification methods like catalytic distillation represent a significant advance in energy efficiency. By combining the esterification reaction and product separation into one unit, it reduces equipment needs, lowers energy consumption, and maximizes yield, aligning with several principles of green chemistry. chemicalbook.comresearchgate.net The use of ionic liquids also contributes to greener processes by offering a recyclable, non-volatile medium that can replace traditional organic solvents and act as the catalyst simultaneously. frontiersin.orgacs.orgrsc.org

Advancements in Analytical Techniques for Trace Analysis and In-Situ Characterization

As the synthesis and application of this compound become more sophisticated, the analytical methods used to characterize it and monitor its reactions must also advance. Progress in this area is focused on two fronts: highly sensitive techniques for trace analysis and powerful methods for real-time, in-situ monitoring of chemical processes.

For trace analysis and quality control , high-performance liquid chromatography (HPLC) and its more advanced forms, such as reversed-phase HPLC (RP-HPLC) and ultra-performance liquid chromatography (UPLC), are the dominant techniques. nih.gov These methods are essential for the simultaneous determination and quantification of active pharmaceutical ingredients, such as chlorpheniramine (B86927) maleate, and their potential impurities or degradation products. mdpi.commdpi.comnih.govresearchgate.net Validated chromatographic methods can achieve high precision, accuracy, and sensitivity, with limits of detection often in the micrograms per milliliter (µg/mL) range, ensuring the quality and safety of final products. mdpi.comresearchgate.net

The most significant recent advancements lie in in-situ characterization , which allows researchers to "watch" reactions as they happen. This provides a much deeper understanding of reaction kinetics and mechanisms than traditional offline analysis.

Real-time Spectroscopic Monitoring: Techniques like attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) and near-infrared (NIR) spectroscopy are being integrated directly into reaction vessels, including microreactors. nih.govresearchgate.net This allows for the continuous monitoring of the concentrations of reactants and products. For example, in-line NIR spectroscopy has been used to safely and efficiently monitor the acid-catalyzed esterification of acetic acid and methanol, providing kinetic data that helps optimize the process. nih.gov

Kinetic Modeling: The data from these real-time techniques can be fed into kinetic models. mdpi.com By combining experimental data from techniques like ATR/FT-IR with mathematical modeling, researchers can determine reaction orders and activation energies, leading to a comprehensive understanding of the reaction dynamics. researchgate.netekb.eg

These advanced analytical tools enable the rapid optimization of reaction conditions, improve process safety by identifying potential deviations in real-time, and accelerate the development of the novel catalytic and polymerization processes discussed in previous sections. nih.gov

Q & A

Q. What are the standard protocols for synthesizing methyl maleurate, and how can researchers ensure reproducibility?

this compound is typically synthesized via esterification of maleic acid with methanol under acid catalysis. Key steps include:

- Reagent Purity : Use anhydrous methanol and high-purity maleic acid to minimize side reactions .

- Catalyst Optimization : Sulfuric acid (0.5–1.0 wt%) is commonly used; monitor temperature (60–80°C) to avoid decomposition .

- Yield Validation : Confirm product purity via HPLC or GC-MS, comparing retention times with commercial standards. Report yield as mean ± SD from triplicate trials .

- Reproducibility : Document stoichiometric ratios, reaction time, and purification steps (e.g., distillation or recrystallization) in detail .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- FT-IR : Identify ester carbonyl stretches (~1740 cm⁻¹) and C-O-C asymmetric vibrations (~1240 cm⁻¹). Compare with maleic acid spectra to confirm esterification .

- NMR : ¹H NMR should show methoxy protons as a singlet at δ 3.7–3.8 ppm and maleate vinyl protons as a doublet at δ 6.3–6.5 ppm. Use deuterated solvents (e.g., CDCl₃) to avoid solvent interference .

- Mass Spectrometry : Molecular ion peak (m/z 144) and fragmentation patterns should align with theoretical predictions. Include raw data in supplementary materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction kinetics for this compound synthesis?

Discrepancies in kinetic data (e.g., rate constants) often arise from:

- Experimental Variability : Standardize agitation speed, catalyst dispersion, and temperature control across studies .

- Statistical Analysis : Apply ANOVA or t-tests to compare datasets. Report confidence intervals (95%) and effect sizes to quantify differences .

- Mechanistic Re-evaluation : Use DFT calculations to model transition states and identify rate-limiting steps under varying conditions (e.g., solvent polarity) .

Q. What strategies optimize this compound’s stability in long-term storage for experimental use?

- Degradation Analysis : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC assays. Degradation products (e.g., maleic acid) should be quantified .

- Storage Conditions : Use amber glass vials under inert gas (N₂/Ar) to prevent oxidation. Add stabilizers (e.g., BHT at 0.01%) if degradation exceeds 5% .

- Container Compatibility : Test polymer (HDPE vs. glass) interactions via FT-IR and mass loss assays .

Q. How should researchers design experiments to assess this compound’s reactivity in novel copolymer systems?

- Monomer Selection : Screen comonomers (e.g., styrene, acrylates) for reactivity ratios using the Mayo-Lewis equation. Prioritize monomers with Q-e values complementary to maleate esters .

- Kinetic Monitoring : Use in-situ FT-IR or Raman spectroscopy to track conversion rates during polymerization. Calibrate with gravimetric analysis .

- Thermal Analysis : DSC and TGA can identify copolymer glass transition (Tg) and decomposition thresholds. Correlate with crosslink density via swelling tests .

Methodological Best Practices

- Data Reporting : Adhere to significant figure rules (e.g., report yields to one decimal place) and specify instrumentation precision (e.g., ±0.1°C for temperature) .

- Ethical Replication : Share raw datasets and code for statistical analysis in repositories like Zenodo or Figshare .

- Conflict Resolution : For contradictory results, conduct meta-analyses using PRISMA guidelines to evaluate study heterogeneity and bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.